molecular formula C14H21BN2O2 B13894437 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B13894437
M. Wt: 260.14 g/mol
InChI Key: BRQBVHYWKLHGLC-UHFFFAOYSA-N
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Description

This compound features a bicyclo[1.1.1]pentane moiety and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached to a pyrazole ring. The pinacol boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .

Molecular Formula: C₁₃H₁₉BN₂O₂ (calculated based on substituents and analogous structures)
Molecular Weight: ~262.12 g/mol (estimated).
Key Applications:

  • Intermediate in pharmaceutical synthesis, particularly for strained bioisosteres.
  • Cross-coupling reactions to generate complex aryl/heteroaryl architectures.

Properties

Molecular Formula

C14H21BN2O2

Molecular Weight

260.14 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C14H21BN2O2/c1-12(2)13(3,4)19-15(18-12)11-8-16-17(9-11)14-5-10(6-14)7-14/h8-10H,5-7H2,1-4H3

InChI Key

BRQBVHYWKLHGLC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C34CC(C3)C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole generally proceeds via:

  • Preparation of the bicyclo[1.1.1]pentane (BCP) core or its precursor ([1.1.1]propellane).
  • Functionalization of the BCP core with pyrazole.
  • Introduction of the pinacol boronate ester (tetramethyl-1,3,2-dioxaborolane) moiety at the 4-position of the pyrazole ring.

This approach often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronate esters as coupling partners.

Synthesis of the Bicyclo[1.1.1]pentane Core and Pyrazole Substitution

A scalable route to 1-(bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole has been reported, which starts from [1.1.1]propellane, a highly strained and reactive bicyclic hydrocarbon. The key steps are summarized below:

Step Reaction Conditions Yield Notes
1 Generation of [1.1.1]propellane Distillation at 23 °C (water pump), then 60 °C (oil pump) Used directly in next step Highly volatile, yield varies with scale
2 Formation of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate Mn(dpm)3 catalyst, iPrOH, PhSiH3, DBAD in DCM, 0 °C 69% Solid washed and dried under nitrogen
3 Conversion to 1-(bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole Reaction with 4-iodopyrazole derivatives in EtOH, HCl, reflux 80 °C for 16 h Quantitative conversion Extraction and purification by DCM and drying

This method highlights the use of hydrazine intermediates and acid-catalyzed cyclization to form the pyrazole ring attached to the BCP core.

Introduction of the Tetramethyl-1,3,2-dioxaborolane Group

The installation of the boronate ester functionality on the pyrazole ring is typically achieved via lithiation or metalation of the pyrazole followed by quenching with boron reagents or via palladium-catalyzed borylation.

A representative method involves the reaction of 4-bromo- or 4-iodo-pyrazole derivatives bearing the bicyclo[1.1.1]pentan-1-yl substituent with bis(pinacolato)diboron under palladium catalysis:

Catalyst System Base Solvent Temperature Yield Notes
Pd2(dba)3 + XPhos K3PO4 or CsF 1,4-Dioxane or tert-butanol/water mixture 65-90 °C Up to 97% Inert atmosphere, reaction times 2-3 h

Example experimental details include:

  • Combining 1-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with aryl halides in the presence of Pd catalysts and bases in dioxane or tert-butanol/water mixtures.
  • Stirring under argon or nitrogen atmosphere at elevated temperatures.
  • Purification by silica gel chromatography or preparative HPLC to afford the boronate ester-functionalized pyrazole derivatives.

Direct Borylation of Bicyclo[1.1.1]pentane-Substituted Pyrazoles

An alternative approach involves direct borylation of the bicyclo[1.1.1]pentane-substituted pyrazole at the 4-position using sodium hydride and bromocyclobutane in DMF, followed by purification:

Step Reagents Conditions Yield Notes
Deprotonation of pyrazole NaH (60% in oil) 0 °C to room temperature, 20 min Intermediate Under argon atmosphere
Alkylation with bromocyclobutane Bromocyclobutane in DMF Room temperature, 2 h 5.21% Low yield, requires chromatographic purification

This method is less efficient and lower yielding compared to palladium-catalyzed borylation but demonstrates alternative synthetic routes.

Representative Data Table Summarizing Preparation Conditions and Yields

Compound/Step Catalyst/Base Solvent Temp (°C) Time Yield (%) Notes
Pd-catalyzed borylation of pyrazole derivatives Pd2(dba)3, XPhos, K3PO4 1,4-Dioxane 75 2.5 h 97 Inert atmosphere
Suzuki coupling with boronate ester Pd(OAc)2, XPhos, K3PO4 THF/H2O 65 2 h Variable Purification by silica gel
Direct alkylation borylation NaH, bromocyclobutane DMF 0 to RT 2 h 5.21 Low yield
Hydrazine intermediate formation Mn(dpm)3, PhSiH3, DBAD DCM/iPrOH 0 15 min addition 69 Scalable route

Research Discoveries and Notes on the Preparation

  • The BCP motif is accessed mainly via [1.1.1]propellane, a strained bicyclic hydrocarbon whose internal C-C bond can be cleaved by radical or nucleophilic means to form bicyclo[1.1.1]pentane derivatives.
  • The preparation of bicyclo[1.1.1]pentane-substituted pyrazoles involves careful handling of volatile intermediates and moisture-sensitive species, requiring inert atmosphere techniques and controlled temperatures.
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are the most reliable and high-yielding methods for installing the tetramethyl-1,3,2-dioxaborolan-2-yl group on pyrazole rings bearing BCP substituents.
  • The boronate ester moiety is crucial for further functionalization, such as cross-coupling with aryl or heteroaryl halides, enabling the synthesis of diverse BCP-containing molecules for pharmaceutical applications.
  • Low yields in direct alkylation/borylation methods highlight the advantage of transition-metal catalysis in these systems.

Chemical Reactions Analysis

1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets and pathways within a system. The bicyclo[1.1.1]pentane moiety provides a rigid and stable framework, while the functional groups can interact with specific targets, such as enzymes or receptors . These interactions can modulate the activity of the targets, leading to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Reactivity/Applications Reference(s)
1-Isopropyl-4-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)-1H-pyrazole Isopropyl C₁₈H₂₅BN₂O₂ 324.22 Demonstrated in Suzuki couplings for drug discovery; lower steric hindrance enhances reaction rates compared to bicyclo derivatives.
1-(Oxan-2-yl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Tetrahydropyran (oxane) C₁₄H₂₃BN₂O₃ 296.17 Improved solubility due to the oxane group; used in agrochemical intermediates.
1-(Difluoromethyl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Difluoromethyl C₁₀H₁₅BF₂N₂O₂ 244.05 Fluorinated analogs enhance metabolic stability; utilized in PET tracer synthesis.
1-Cyclobutyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Cyclobutyl C₁₃H₂₁BN₂O₂ 248.13 Cycloalkyl substituents balance steric bulk and reactivity; employed in fragment-based drug design.
1-Methyl-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Methyl C₁₀H₁₆BN₂O₂ 209.06 Simplicity and low steric demand make it a versatile building block for high-throughput library synthesis.

Key Research Findings and Data

Reactivity in Cross-Coupling Reactions

The bicyclo[1.1.1]pentane-substituted pyrazole boronate exhibits slower reaction kinetics in Suzuki-Miyaura couplings compared to less hindered analogs (e.g., isopropyl or methyl derivatives) due to steric shielding of the boron atom . However, its strained structure enhances thermodynamic stability, reducing protodeboronation side reactions under basic conditions .

Biological Activity

The compound 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant data and case studies.

  • IUPAC Name: 1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Molecular Formula: C14H21BN2O2
  • Molecular Weight: 260.14 g/mol
  • CAS Number: 2710295-87-5

Research indicates that compounds containing the bicyclo[1.1.1]pentane moiety exhibit unique interactions with biological targets. For instance, similar bicyclic structures have been shown to act as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression . The incorporation of the tetramethyl-1,3,2-dioxaborolane group enhances the compound's stability and bioavailability.

Anti-inflammatory Properties

A study highlighted that bicyclo[1.1.1]pentane derivatives demonstrated significant anti-inflammatory activity by modulating NFκB signaling pathways. Compounds similar to our target showed IC50 values in the picomolar range against lipopolysaccharide (LPS)-induced inflammation in monocytes . This suggests a promising role for our compound in treating inflammatory diseases.

Antitumor Activity

The bicyclo[1.1.1]pentane scaffold has also been associated with antitumor effects through the inhibition of IDO1, which is crucial for tumor immune evasion. In vitro assays demonstrated that derivatives exhibited high potency with IC50 values as low as 3.1 nM against HeLa cells . This positions our compound as a potential candidate for cancer therapy.

Case Study 1: IDO Inhibition

In a comparative study of various bicyclo[1.1.1]pentane compounds, one derivative showed enhanced metabolic stability and pharmacokinetic properties compared to traditional phenyl-containing compounds. This was attributed to reduced amide hydrolysis due to the bicyclic structure, leading to improved oral bioavailability and lower clearance rates in vivo .

Case Study 2: Inflammatory Response Modulation

Another study examined the effects of bicyclo[1.1.1]pentane derivatives on cytokine release in response to inflammatory stimuli. The results indicated a significant downregulation of pro-inflammatory cytokines such as TNFα and MCP-1, suggesting that these compounds could serve as effective anti-inflammatory agents in clinical settings .

Data Tables

PropertyValue
Molecular Weight260.14 g/mol
CAS Number2710295-87-5
IC50 (HeLa cells)3.1 nM
IC50 (NFκB modulation)Picomolar range
Oral BioavailabilityHigh

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